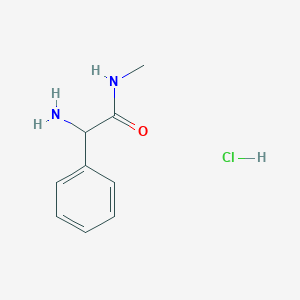

2-amino-N-methyl-2-phenylacetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDDEENAJBZGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53059-80-6 | |

| Record name | 2-amino-N-methyl-2-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-amino-N-methyl-2-phenylacetamide hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-N-methyl-2-phenylacetamide Hydrochloride

Introduction

This compound is a derivative of phenylglycinamide. The broader class of phenylacetamide and its derivatives are recognized for their diverse biological activities and serve as crucial intermediates in the synthesis of various pharmaceuticals.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and validation.

Physicochemical Properties

A summary of the key computed properties for the free base form, 2-amino-N-methyl-2-phenylacetamide, is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[4] |

| Molecular Weight | 164.20 g/mol | PubChem[4][5] |

| Exact Mass | 164.094963011 Da | PubChem[4][5] |

| IUPAC Name | 2-amino-N-methyl-2-phenylacetamide | PubChem[4] |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from commercially available D,L-phenylglycine. This strategy involves the protection of the reactive amino group, formation of the N-methyl amide bond, subsequent deprotection, and final conversion to the hydrochloride salt. This pathway is designed to minimize side reactions and facilitate purification at each stage.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Protection of the Amino Group

Causality: The primary amine of phenylglycine is a potent nucleophile that would interfere with the subsequent amide bond formation. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the conditions required for amide formation and its facile removal under acidic conditions.

Experimental Protocol:

-

Dissolution: Suspend D,L-phenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the mixture in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) to raise the pH to ~9-10.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while vigorously stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Acidify the mixture to pH ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected phenylglycine, which can often be used in the next step without further purification.

Part 2: N-Methyl Amide Formation

Causality: The formation of an amide bond requires the activation of the carboxylic acid. Conversion to an acid chloride using thionyl chloride (SOCl₂) is a highly effective method, creating a reactive electrophile that readily reacts with methylamine. The reaction is performed at a low temperature to control its exothermic nature.

Experimental Protocol:

-

Acid Chloride Formation: Dissolve the Boc-protected phenylglycine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a 40% aqueous solution of methylamine (2.5 eq) dropwise.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected 2-amino-N-methyl-2-phenylacetamide.

Part 3: Deprotection and Salt Formation

Causality: The final steps involve the removal of the Boc protecting group and the formation of the stable, water-soluble hydrochloride salt. A strong acid, such as HCl in an organic solvent, is used to cleave the Boc group. Subsequent treatment with ethereal HCl ensures the complete conversion to the hydrochloride salt, which can be easily isolated as a crystalline solid.

Experimental Protocol:

-

Deprotection: Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of 1,4-dioxane. Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

-

Isolation of Free Base: Monitor the reaction by TLC. Upon completion, neutralize the excess acid carefully with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to obtain the free base, 2-amino-N-methyl-2-phenylacetamide.

-

Salt Formation: Dissolve the free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Final Product: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ |

| ~ 8.3 - 8.6 | Quartet | 1H | -NH-CH₃ |

| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic (Ar-H) |

| ~ 5.2 - 5.4 | Singlet | 1H | α-CH |

| ~ 2.6 - 2.7 | Doublet | 3H | -N-CH₃ |

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | Carbonyl (C=O) |

| ~ 135.0 | Aromatic (ipso-C) |

| ~ 129.0 - 130.0 | Aromatic (ortho/para-CH) |

| ~ 128.5 | Aromatic (meta-CH) |

| ~ 58.0 | α-CH |

| ~ 26.0 | -N-CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode.

-

Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base.

Expected Data:

| Ion | Calculated m/z |

| [C₉H₁₃N₂O]⁺ | 165.1022 |

This corresponds to the free base (C₉H₁₂N₂O) plus a proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.[6][7]

Experimental Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

-

-

Method: Run a gradient elution, for example, starting from 5% B to 95% B over 20 minutes, at a flow rate of 1.0 mL/min.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of ~214 nm or ~254 nm.

-

Analysis: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area. A pure sample should exhibit a single major peak.

Safety and Handling

Based on GHS classifications for structurally similar compounds, this compound should be handled with care.[4][8]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[8]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.

Conclusion

This guide outlines a logical and reliable pathway for the synthesis of this compound. The success of the synthesis is contingent upon careful execution of each step, particularly the protection-deprotection strategy and the purification of intermediates. The described characterization workflow, employing NMR, MS, and HPLC, provides a robust framework for verifying the structural integrity and ensuring the high purity of the final compound, making it suitable for subsequent research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. veeprho.com [veeprho.com]

- 4. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methyl-2-phenylacetamide HCl

Introduction

2-amino-N-methyl-2-phenylacetamide hydrochloride is a small organic molecule belonging to the phenylacetamide class. This class of compounds serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] As a hydrochloride salt, the compound's physicochemical properties, such as solubility, stability, and ionization state, are critical determinants of its behavior in both research and potential pharmaceutical applications. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to effectively design experiments, develop formulations, and interpret biological data.

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-amino-N-methyl-2-phenylacetamide HCl. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust predictive profile. Every protocol and piece of data is presented with the underlying scientific rationale, ensuring a trustworthy and authoritative resource for the scientific community.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃ClN₂O[2]

-

Molecular Weight: 200.67 g/mol [2]

-

CAS Number: Multiple CAS numbers have been assigned, potentially corresponding to different stereoisomers or suppliers, including 53059-80-6 and 367260-42-2.[2]

-

Chemical Structure:

Caption: Chemical structure of 2-amino-N-methyl-2-phenylacetamide HCl.

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for 2-amino-N-methyl-2-phenylacetamide HCl is limited. The following table summarizes key properties derived from computational predictions for the free base and experimental data from closely related analogs. These values provide a strong starting point for experimental design.

| Property | Predicted/Analog Value | Source & Comments |

| Molecular Weight | 200.67 g/mol | (HCl Salt)[2] |

| 164.20 g/mol | (Free Base)[3] | |

| Melting Point (°C) | 231-232 | For 2-(methylamino)-N-phenylacetamide HCl; experimental verification is crucial.[1] |

| XLogP3 | 0.3 | (Computed for free base) Suggests good aqueous solubility.[3] |

| Hydrogen Bond Donors | 2 | (Computed for free base)[3] |

| Hydrogen Bond Acceptors | 2 | (Computed for free base)[3] |

| Rotatable Bonds | 3 | (Computed for free base)[3] |

Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation development. While specific data for the target compound is unavailable, the solubility of related phenylacetamides provides valuable insights. 2-Phenylacetamide, for instance, is soluble in organic solvents like ethanol, DMSO, and DMF.[4] Given the presence of a primary amine and its formulation as an HCl salt, 2-amino-N-methyl-2-phenylacetamide HCl is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges.

Experimental Protocol for Solubility Determination

The gold standard for solubility determination is the equilibrium solubility method.

Causality: This method ensures that the solution has reached a true equilibrium state, providing a thermodynamically accurate measure of solubility, which is essential for pre-formulation and biopharmaceutical classification.

-

Preparation: Add an excess amount of 2-amino-N-methyl-2-phenylacetamide HCl to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Sample Collection & Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated based on the concentration of the saturated solution.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization at a given pH, which profoundly affects properties like solubility, absorption, and receptor binding. 2-amino-N-methyl-2-phenylacetamide possesses at least two ionizable groups: the primary amine and the amide. The primary amine is basic and will be protonated at low pH.

Experimental Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method to measure the pKa by monitoring the change in pH of a solution upon the addition of a titrant. This provides empirical data on the ionization behavior of the molecule.

-

Solution Preparation: Accurately weigh and dissolve a sample of 2-amino-N-methyl-2-phenylacetamide HCl in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point. For molecules with multiple pKa values, specialized software can be used to deconvolute the titration curve.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is crucial for determining appropriate storage conditions and shelf-life.[5] Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-amino-N-methyl-2-phenylacetamide

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro metabolic stability of 2-amino-N-methyl-2-phenylacetamide, a novel small molecule with therapeutic potential. We will delve into the theoretical underpinnings of its metabolism, present a detailed experimental protocol for its evaluation using human liver microsomes, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[1] Among these, metabolic stability stands out as a pivotal parameter.[2] It dictates the rate at which a drug is cleared from the body, influencing its half-life, bioavailability, and dosing regimen. Early assessment of metabolic stability allows for the timely optimization of lead compounds, saving valuable time and resources.[2]

In vitro models, particularly those derived from the liver, are indispensable tools in this early assessment.[3] The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] These enzymes catalyze a variety of reactions that transform lipophilic drugs into more water-soluble metabolites, facilitating their excretion.[5] By incubating a compound with liver-derived systems such as microsomes or hepatocytes, we can gain crucial insights into its metabolic fate.[3]

This guide focuses on 2-amino-N-methyl-2-phenylacetamide, a compound of interest due to its unique structural features. Its phenylacetamide core is a common motif in pharmacologically active molecules, while the alpha-amino and N-methyl groups present potential sites for metabolic transformation. A thorough understanding of its metabolic stability is therefore essential for its continued development.

Predicted Metabolic Pathways of 2-amino-N-methyl-2-phenylacetamide

While specific experimental data for 2-amino-N-methyl-2-phenylacetamide is not yet widely available in the public domain, we can predict its likely metabolic pathways based on its chemical structure and data from analogous compounds. The primary sites for metabolism are anticipated to be the N-methyl group, the aromatic ring, and the amide bond.

-

N-demethylation: The N-methyl group is a common substrate for CYP-mediated oxidation, leading to its removal and the formation of the corresponding primary amide. This is a well-established metabolic pathway for many N-methylated drugs.

-

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions (ortho, meta, para), catalyzed by CYP enzymes.[6] This is a common detoxification pathway that increases the polarity of the compound.

-

Hydroxylamine Formation: The primary amino group could be oxidized to a hydroxylamine, a reaction observed in the metabolism of structurally similar compounds like N-methyl-2-aminoindane.[7]

-

Amide Hydrolysis: The amide bond could be cleaved by amidases, although this is generally a slower metabolic process compared to CYP-mediated oxidation.

The cytochrome P450 isoforms most likely to be involved in the metabolism of 2-amino-N-methyl-2-phenylacetamide include CYP3A4, CYP2D6, CYP1A2, and CYP2C9, given their broad substrate specificities and prominent roles in drug metabolism.[8] For instance, studies on flutamide, which also possesses a substituted phenylacetamide structure, have implicated CYP1A2 and CYP3A4 in its metabolism.[8]

Below is a diagram illustrating the predicted metabolic pathways.

References

- 1. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters [mdpi.com]

- 3. dls.com [dls.com]

- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 6. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Utility of mass spectrometry for in-vitro ADME assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Pharmacological Profile of 2-amino-N-methyl-2-phenylacetamide Hydrochloride: A Technical Guide

Foreword: Navigating the Frontiers of Phenylacetamide Derivatives

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the preliminary pharmacological profile of 2-amino-N-methyl-2-phenylacetamide hydrochloride. It is critical to establish from the outset that while this compound is cataloged, its specific pharmacological activities are not extensively documented in publicly available literature. Therefore, this guide adopts a rational, evidence-based approach to postulate its potential therapeutic relevance. By examining the rich pharmacological landscape of its structural analogs—namely phenylacetamide and phenylglycinamide derivatives—we can construct a scientifically grounded hypothesis of its likely biological activities. This guide is structured to provide a comprehensive overview, from its fundamental chemical properties and synthesis to a nuanced discussion of its potential mechanisms of action, drawing upon established structure-activity relationships within this chemical class.

Chemical and Physical Properties

2-amino-N-methyl-2-phenylacetamide, also known as N-methyl-alpha-phenylglycinamide, is the free base of the hydrochloride salt . Its fundamental properties are summarized below, primarily sourced from the PubChem database.[1] The hydrochloride salt would be expected to exhibit greater aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-N-methyl-2-phenylacetamide | PubChem[1] |

| CAS Number | 93782-07-1 | PubChem[1] |

| ChEMBL ID | CHEMBL155402 | PubChem[1] |

| Computed XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Manufacturing

While a specific, optimized synthesis for this compound is not detailed in readily available literature, its synthesis can be logically inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the amidation of a protected α-amino acid.

Conceptual Synthetic Workflow

A likely synthetic pathway would commence with N-Boc-protected phenylglycine, which is then activated and coupled with methylamine, followed by deprotection and salt formation.

Caption: A plausible synthetic pathway for 2-amino-N-methyl-2-phenylacetamide HCl.

Experimental Protocol: A Representative Amide Coupling Reaction

The following protocol is adapted from a general procedure for the synthesis of phenylglycinamide derivatives and serves as a foundational method that could be optimized for the target compound.[2]

-

Activation of the Carboxylic Acid: To a solution of N-Boc-phenylglycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Amine Coupling: Introduce a solution of methylamine (1.2 equivalents) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dioxane or diethyl ether) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in the solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Preliminary Safety and Toxicology Profile

Direct toxicological studies on this compound are not available. However, GHS hazard classifications for the free base, 2-amino-N-methyl-2-phenylacetamide, have been reported and provide a preliminary indication of its potential hazards.[1]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

This data is for the free base and should be considered preliminary. The hydrochloride salt may have different properties.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Postulated Pharmacological Profile: An Evidence-Based Extrapolation

The pharmacological profile of this compound is currently undefined. However, by analyzing its core structure and the established activities of related compounds, we can infer a potential for central nervous system (CNS) activity, particularly as an anticonvulsant.

The Phenylacetamide and Phenylglycinamide Scaffolds in Neuropharmacology

The phenylacetamide moiety is a privileged structure in medicinal chemistry, appearing in a range of CNS-active agents.[3] The addition of an α-amino group creates a phenylglycinamide scaffold, which has been a key area of investigation for novel anticonvulsant drugs.[3] A recent study on new phenylglycinamide derivatives highlighted their potential as broad-spectrum anticonvulsants.[3]

Potential Mechanism of Action: Insights from Analogs

The anticonvulsant activity of phenylglycinamide derivatives is thought to be multifactorial, potentially involving the modulation of voltage-gated sodium and calcium channels, as well as interactions with the TRPV1 (transient receptor potential cation channel subfamily V member 1) receptor.[3] The most potent compounds from a recent study exhibited a multimodal mechanism of action, inhibiting both fast sodium currents and calcium currents in patch-clamp assays.[3]

Caption: A postulated multimodal mechanism of action for anticonvulsant activity.

Structure-Activity Relationship (SAR) Considerations

Studies on related phenylglycinamide anticonvulsants have provided valuable SAR insights that may be applicable to the target compound.[3]

-

The Phenylglycine Core: The α-phenylglycine moiety is crucial for the anticonvulsant activity.

-

Amide Substitution: The nature of the substituent on the amide nitrogen can significantly modulate potency and the pharmacological profile. The N-methyl group in the target compound is a small, neutral substituent that is common in many CNS drugs.

-

Aryl Substituents: In related series, the introduction of electron-withdrawing groups on the phenyl ring of the phenylglycinamide core has been shown to influence activity.[3]

Other Potential Pharmacological Activities

The broader class of phenylacetamide derivatives has been investigated for a range of other biological activities, suggesting that this compound could have a more complex pharmacological profile. These activities include:

-

Analgesic Effects: Some N-phenylacetamide derivatives have shown analgesic activity.[1]

-

Anticancer Properties: Certain phenylacetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

-

Antidepressant Potential: Phenylacetamide-based compounds have been designed and synthesized as potential antidepressant agents.

It is important to reiterate that these are potential activities based on the broader chemical class, and dedicated screening would be required to confirm any of these effects for the target compound.

Future Directions and Experimental Protocols

To establish a definitive pharmacological profile for this compound, a systematic screening cascade is recommended.

Recommended In Vitro Screening

-

Receptor Binding Assays: A broad panel of CNS receptor binding assays should be conducted to identify primary and secondary targets. This should include, but not be limited to, sodium and calcium channel subtypes, as well as common neurotransmitter receptors (e.g., GABA, glutamate, dopamine, serotonin).

-

Functional Assays: Electrophysiological studies, such as patch-clamp assays on cultured neurons, would be crucial to confirm the modulatory effects on ion channels.[3]

-

In Vitro ADME-Tox: Early assessment of metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for cytochrome P450 inhibition is essential.[2]

Recommended In Vivo Models

Based on the promising data from related phenylglycinamide derivatives, the initial in vivo evaluation should focus on anticonvulsant activity.[3]

-

Maximal Electroshock (MES) Test: A standard model for identifying compounds effective against generalized tonic-clonic seizures.

-

6 Hz Psychomotor Seizure Test: A model for identifying compounds that may be effective against therapy-resistant partial seizures.

-

Pentylenetetrazol (PTZ) Seizure Model: A model for identifying compounds effective against absence seizures.

A preliminary neurotoxicity screen, such as the rotarod test, should be conducted concurrently to assess for motor impairment.[3]

Conclusion

This compound is a compound with a currently uncharacterized pharmacological profile. However, its structural relationship to the phenylglycinamide class of molecules, for which there is growing evidence of broad-spectrum anticonvulsant activity, makes it a compound of significant interest for further investigation. The postulated multimodal mechanism of action, potentially involving the modulation of key ion channels, warrants a thorough preclinical evaluation. This guide provides a foundational framework for such an investigation, from synthesis and safety considerations to a rational, step-by-step approach for elucidating its therapeutic potential. The insights from the broader family of phenylacetamide derivatives suggest that a comprehensive screening approach may uncover a rich and complex pharmacology.

References

CAS number for 2-amino-N-methyl-2-phenylacetamide hydrochloride

An In-Depth Technical Guide to 2-amino-N-methyl-2-phenylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 53059-80-6).[1][2] As a member of the phenylacetamide class, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a representative synthetic route, provides robust analytical methodologies for its characterization and quantification, discusses its potential pharmacological relevance, and establishes clear safety and handling protocols. The information is curated to support researchers in leveraging this molecule for the development of novel therapeutic agents.

Introduction

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The specific compound, this compound, is a functionalized derivative distinguished by an alpha-amino group and an N-methylated amide. This unique combination of functional groups offers multiple reactive handles for chemical modification, making it an attractive starting point for the synthesis of diverse chemical libraries. The hydrochloride salt form generally confers improved solubility and stability, which are advantageous properties for both chemical reactions and pharmaceutical development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 53059-80-6 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O | [2] |

| Molecular Weight | 200.67 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | Cl.CNC(=O)C(N)C1=CC=CC=C1 | [2] |

| InChI Key | SDDDEENAJBZGLB-UHFFFAOYSA-N | [2] |

| Polar Surface Area | 55 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

Note: Properties such as melting point, boiling point, and solubility are not extensively documented in publicly available literature and should be determined experimentally.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Acylation of N-methyl-2-phenylglycinamide

A plausible synthesis begins with the commercially available 2-amino-2-phenylacetic acid (phenylglycine). The synthesis can be conceptualized as a multi-step process involving amide formation followed by the introduction of the N-methyl group and subsequent salt formation. A more direct, albeit potentially less controlled, method would be the acylation of N-methylamine with an activated phenylglycine derivative where the alpha-amino group is protected.

A representative workflow for a related synthesis, the acylation of an amine with phenylacetyl chloride, is described below and serves as a foundational protocol.[6]

General Experimental Protocol for Phenylacetamide Synthesis

Causality: This protocol is based on the nucleophilic acyl substitution reaction, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting amine (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Acyl Chloride : Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of the appropriate phenylacetyl chloride derivative (1.0 equivalent) in anhydrous DCM over 30 minutes with vigorous stirring.[6]

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress should be monitored by Thin-Layer Chromatography (TLC).[6]

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[6]

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

-

Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.[6]

-

Salt Formation : To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in a compatible solvent or as a gas) to precipitate the hydrochloride salt.

Caption: Generalized workflow for the synthesis of a phenylacetamide hydrochloride.

Analytical Methodologies

To ensure the identity, purity, and quantity of this compound, a combination of analytical techniques is required. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.[7][8]

Structural Characterization: NMR Spectroscopy

-

¹H NMR (Proton NMR) : The spectrum should exhibit characteristic signals for the aromatic protons of the phenyl ring, a singlet or doublet for the alpha-proton, a signal for the N-methyl group, and distinct signals for the amine (-NH₂) and amide (-NH-) protons.

-

¹³C NMR (Carbon-13 NMR) : This will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon (typically around 170 ppm) and distinct signals for the aromatic and aliphatic carbons.[7]

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity and concentration of phenylacetamide derivatives.

Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Standard Preparation : Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation : Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.

-

Chromatographic Conditions :

-

Column : C18, 4.6 x 150 mm, 3.5 µm

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Detection Wavelength : ~254 nm (or an experimentally determined λmax)

-

Column Temperature : 30 °C

-

-

Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Caption: Analytical workflow for HPLC-based purity and quantification analysis.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively reported, the broader class of phenylacetamide derivatives is associated with significant pharmacological potential. This makes the title compound a valuable scaffold for further investigation.

-

Antidepressant Potential : Phenylacetamide derivatives have been synthesized and evaluated as potential antidepressant agents.[8] The core structure can interact with biological targets involved in mood regulation.

-

Anti-inflammatory and Analgesic Activity : Many N-phenylacetamide derivatives have shown promising anti-inflammatory and analgesic properties, potentially through mechanisms like the inhibition of cyclo-oxygenase (COX) enzymes.[4]

-

Anticancer Activity : Certain functionalized phenylacetamides have been investigated as cytotoxic agents against various cancer cell lines, including prostate and breast cancer.[5]

-

Cannabinoid Receptor Modulation : Novel biamide derivatives based on a phenylacetamide scaffold have been identified as potent and selective inverse agonists for the cannabinoid receptor 2 (CB₂), with potential applications in treating osteoporosis.[9]

The presence of the primary amino group and the N-methyl amide in this compound provides sites for diversification, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, hazard information can be inferred from related phenylacetamide compounds.[10]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]

-

Engineering Controls : Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[10] Ensure easy access to an eyewash station and safety shower.[10]

-

Handling : Avoid creating dust. Do not ingest or inhale. Avoid contact with eyes, skin, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures [12]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

Conclusion

This compound is a chemical entity with considerable potential as a foundational molecule in medicinal chemistry. Its structural features, including a reactive primary amine and a stable amide bond, make it an ideal candidate for library synthesis and lead optimization campaigns. This guide has provided the essential technical information—from its fundamental properties and synthesis to its analytical validation and potential applications—to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined safety protocols is paramount to ensure safe and effective laboratory operations.

References

- 1. EnamineStore [enaminestore.com]

- 2. This compound - C9H13ClN2O | CSSB00000741928 [chem-space.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.pt [fishersci.pt]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-amino-N-methyl-2-phenylacetamide in Common Laboratory Solvents

Foreword: The Foundational Role of Solubility in Scientific Advancement

In the landscape of pharmaceutical development and chemical synthesis, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility, bioavailability, and ultimate success. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Similarly, in chemical research, understanding a molecule's solubility is paramount for reaction design, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of 2-amino-N-methyl-2-phenylacetamide, a molecule possessing functional groups representative of many compounds in drug discovery. Our objective is to move beyond a simple recitation of data, offering instead a deep dive into the causality behind solubility phenomena and a robust, validated methodology for its determination.

Molecular Profile: 2-amino-N-methyl-2-phenylacetamide

To understand the solubility of a compound, we must first understand its structure and inherent physicochemical properties. 2-amino-N-methyl-2-phenylacetamide (C₉H₁₂N₂O) is a fascinating model compound featuring a confluence of functional groups that dictate its interaction with various solvents.[1]

-

Molecular Formula: C₉H₁₂N₂O

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂): A potent hydrogen bond donor and acceptor, contributing significantly to polarity.

-

Secondary Amide (-C(=O)NH-): Capable of both donating and accepting hydrogen bonds, enhancing interactions with protic solvents.

-

Phenyl Group (-C₆H₅): A bulky, non-polar moiety that introduces hydrophobic character, favoring interactions with non-polar solvents.

-

The presence of both highly polar (amine, amide) and non-polar (phenyl) regions makes 2-amino-N-methyl-2-phenylacetamide an amphiphilic molecule. Its predicted XLogP3 value of 0.3 suggests a generally hydrophilic or polar nature.[1][2] This structural duality is the primary driver of its solubility behavior, which we will explore in detail.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility theory, stating that substances with similar intermolecular forces are likely to be miscible.[3] The dissolution process is a thermodynamic equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4]

The Role of Intermolecular Forces

The solubility of 2-amino-N-methyl-2-phenylacetamide is governed by its ability to form the following interactions:

-

Hydrogen Bonding: This is the strongest intermolecular force and the most significant contributor to solubility in polar protic solvents like water and alcohols.[3] The amine and amide groups are prime sites for hydrogen bonding.

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, acetone) possess large dipole moments and will interact favorably with the polar amide bond of the solute.[5]

-

London Dispersion Forces: These weak, transient forces are the primary mode of interaction in non-polar solvents.[3] The phenyl group of the solute will interact with non-polar solvents like hexane or toluene via these forces.

Solvent Classification and Its Impact

The choice of solvent is critical. We can classify common lab solvents based on their polarity and ability to form hydrogen bonds:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are expected to be effective solvents for our target compound due to strong hydrogen bonding with the amine and amide groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they can only accept hydrogen bonds.[5] They effectively solvate polar solutes through dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and rely on London dispersion forces for solvation.[6] Solubility is expected to be limited in these solvents, driven primarily by the phenyl group.

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure the generation of reliable and reproducible data, we employ the saturation shake-flask method. This technique is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility and is referenced by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9][10] The objective is to create a saturated solution at a specific temperature and then accurately quantify the concentration of the dissolved solute.

Experimental Workflow Logic

The protocol is designed as a self-validating system. By ensuring an excess of solid remains, we guarantee that the solution has reached its saturation point, representing the true thermodynamic equilibrium. The extended equilibration time and controlled temperature ensure that the result is not a kinetic artifact or a supersaturated state.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Protocol

-

Preparation of Solutions:

-

To a series of glass vials, add a measured volume (e.g., 2 mL) of each selected solvent (Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane).

-

Add an excess amount of 2-amino-N-methyl-2-phenylacetamide to each vial. An excess is critical to ensure saturation; a good starting point is an amount that would result in a 100 mg/mL suspension if it were all to dissolve. Visually confirm that solid material remains at the bottom.

-

Seal each vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to 25 °C (or another relevant temperature, such as 37 °C for biopharmaceutical studies).[11][12]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[13] The endpoint can be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) and ensuring the measured solubility no longer changes.

-

After the agitation period, visually inspect each vial to confirm that an excess of the solid compound remains. This is a crucial validation step.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous). This step is critical to prevent solid particles from artificially inflating the concentration measurement. Causality Note: The choice of filter is important to prevent adsorption of the solute onto the filter membrane, which would lead to an underestimation of solubility.[14]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-amino-N-methyl-2-phenylacetamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

-

Solubility Profile and Data Interpretation

The following table summarizes the expected solubility of 2-amino-N-methyl-2-phenylacetamide in a range of common laboratory solvents, based on its molecular structure and the theoretical principles discussed.

| Solvent | Classification | Expected Solubility (mg/mL at 25°C) | USP Descriptor | Rationale for Solubility |

| Methanol | Polar Protic | > 100 | Very Soluble | Strong H-bond donor/acceptor interactions with the solute's amine and amide groups. |

| Ethanol | Polar Protic | > 100 | Very Soluble | Similar to methanol, excellent H-bonding capabilities.[15] |

| Water | Polar Protic | 10 - 30 | Soluble | Good H-bonding, but the non-polar phenyl group slightly limits solubility compared to alcohols. |

| DMSO | Polar Aprotic | > 100 | Very Soluble | Strong dipole moment and H-bond accepting ability effectively solvate the polar functional groups.[15] |

| Acetonitrile | Polar Aprotic | 3 - 10 | Sparingly Soluble | Moderate polarity allows for some interaction, but less effective at H-bond acceptance than DMSO. |

| Toluene | Non-polar | < 1 | Very Slightly Soluble | Solvation is driven by weak London dispersion forces between the solvent and the solute's phenyl ring. |

| Hexane | Non-polar | < 0.1 | Practically Insoluble | Lacks any significant polarity or ability to interact with the polar functional groups of the solute. |

Note: The quantitative values are illustrative examples based on chemical principles. Actual experimental values must be determined empirically using the protocol described.

Interpretation: The data clearly demonstrates the amphiphilic nature of the compound. Its high solubility in polar solvents (both protic and aprotic) is driven by the dominant amine and amide functionalities. Conversely, its poor solubility in non-polar solvents highlights the energetic unfavorability of disrupting the strong solute-solute hydrogen bonds without the compensation of strong solute-solvent interactions.

Kinetic vs. Thermodynamic Solubility: A Note for Drug Discovery

While this guide focuses on thermodynamic equilibrium solubility, it is important for researchers in drug discovery to recognize the concept of kinetic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock solution into an aqueous buffer).[8][14]

Caption: Relationship between Kinetic and Thermodynamic Solubility.

Kinetic solubility values are typically higher than thermodynamic values but are useful for early-stage compound ranking. However, for formulation and late-stage development, the thermodynamically stable, equilibrium solubility value is the most critical parameter.[14]

Conclusion

The solubility of 2-amino-N-methyl-2-phenylacetamide is a direct reflection of its molecular architecture. The interplay between its polar hydrogen-bonding groups and its non-polar phenyl ring results in high solubility in polar solvents and poor solubility in non-polar media. A systematic investigation using a validated, robust methodology like the shake-flask method is essential for obtaining accurate and reliable data. This understanding is not merely academic; it forms the bedrock of rational formulation design, enables precise control over chemical reactions, and is a critical step in the journey of transforming a molecule into a viable product.

References

- 1. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 11286655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. caymanchem.com [caymanchem.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. uspnf.com [uspnf.com]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmatutor.org [pharmatutor.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for Phenylacetamide Compounds

Preamble: The Phenylacetamide Scaffold and the Quest for Specificity

Phenylacetamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] Their synthetic tractability allows for extensive structural modifications, leading to the generation of large compound libraries. However, this chemical diversity often precedes a clear understanding of the specific molecular targets through which these compounds exert their effects. Identifying these targets—a process often termed target deconvolution or target identification—is a critical and often rate-limiting step in the drug discovery pipeline.[3][4] A rigorously validated target provides the mechanistic foundation for rational lead optimization, clarifies potential on- and off-target toxicities, and significantly increases the probability of success in clinical trials.[5][6]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of novel phenylacetamide compounds. We will eschew a rigid, one-size-fits-all template, instead presenting a logical, multi-pronged strategy that begins with broad, cost-effective computational screening and progressively funnels candidates into rigorous experimental validation.[7] The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system with integrated controls to ensure scientific integrity.

Chapter 1: The Initial Foray - In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational or in silico methods offer a powerful and economical first pass to generate high-quality target hypotheses.[8][9] These approaches leverage vast biological and chemical databases to predict interactions based on the structural and chemical properties of the phenylacetamide compound of interest.

Ligand-Based Approaches: Uncovering Targets Through Similarity

Ligand-based methods are indispensable when the three-dimensional structure of a potential target is unknown.[10][11] They operate on the principle that molecules with similar structures or chemical features are likely to interact with the same targets.

A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to trigger a specific biological response.[12][13] These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[13]

Causality: By analyzing a set of known active molecules (if available) or the phenylacetamide hit itself, we can construct a 3D pharmacophore model. This model then serves as a query to screen large databases of known protein targets, identifying those whose binding sites can accommodate the critical features of our compound.[14][15] This technique is particularly powerful for identifying potential new uses for a drug or understanding off-target effects.[14]

Workflow: Ligand-Based Pharmacophore Screening

Caption: Ligand-based pharmacophore modeling and virtual screening workflow.

This is the most direct ligand-based method, relying on the comparison of 2D chemical fingerprints of the query phenylacetamide against databases of compounds with known biological targets.[11]

Causality: While less sophisticated than 3D pharmacophore modeling, 2D similarity searching is computationally fast and effective for identifying obvious target candidates. It helps answer the question: "What are the known targets of compounds that look like mine?"

Structure-Based Approaches: Reverse Docking and Target Fishing

When a library of 3D protein structures is available, structure-based methods can be employed.[16] The paradigm is reversed from traditional virtual screening; instead of screening many compounds against one target, we screen one compound against many potential targets.[8][11]

Causality: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a protein's active site.[17][18] By systematically docking our phenylacetamide compound into the binding pockets of thousands of proteins, we can rank potential targets based on the calculated binding energy.[18] This "target fishing" approach can uncover non-obvious targets that similarity searching might miss.

Key Considerations for In Silico Methods:

| Method | Advantages | Disadvantages | Best For... |

| Pharmacophore Modeling | Independent of target structure, good for scaffold hopping.[10][15] | Requires a clear pharmacophore hypothesis, can be computationally intensive. | Identifying novel targets for a compound with a distinct feature set. |

| 2D Similarity Search | Extremely fast, computationally inexpensive.[11] | Limited to known chemical space, may miss novel targets. | A rapid first-pass analysis and hypothesis generation. |

| Molecular Docking | Provides structural insight into binding mode, can identify novel targets.[19] | Requires 3D protein structures, scoring functions are approximations.[16] | Probing interactions with a defined library of potential targets. |

Chapter 2: Experimental Target Identification - From Hypothesis to Evidence

Computational predictions are hypotheses that must be validated through direct experimentation.[20] Modern proteomics-based approaches provide powerful tools to identify protein interactors of small molecules in a biological context, such as a cell lysate or even intact cells. These methods can be broadly categorized into affinity-based and label-free techniques.[3][21]

Affinity-Based Method: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a direct and robust biochemical method for isolating binding partners of a small molecule.[22][23]

Principle: The phenylacetamide compound (the "bait") is immobilized on a solid support (e.g., agarose beads). This affinity matrix is then incubated with a complex protein mixture, such as a cell lysate.[3][24] Proteins that bind to the compound are "captured," while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry (MS).[22][25]

Self-Validating System: The key to a trustworthy AC-MS experiment is the competition control. The experiment is run in parallel with an identical sample to which an excess of the free, non-immobilized phenylacetamide compound is added. A true binding partner will be outcompeted by the free compound and will thus be absent or significantly reduced in the eluate of the competition sample. This distinguishes genuine interactors from proteins that bind non-specifically to the matrix.

Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for target identification using AC-MS with a competition control.

-

Compound Immobilization: Synthesize a phenylacetamide analogue with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or amine) for covalent attachment to activated agarose beads.

-

Lysate Preparation: Culture relevant cells (e.g., a cancer cell line for an anti-proliferative compound) and lyse them under non-denaturing conditions to preserve native protein conformations. Determine protein concentration using a BCA assay.

-

Affinity Capture:

-

Test Sample: Incubate the immobilized compound beads with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.

-

Control Sample: In a separate tube, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free phenylacetamide compound for 1 hour before adding the immobilized beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This step is critical for reducing background noise.

-

Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing salt concentration, or using a denaturing agent like SDS sample buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise bands that are present in the test sample but absent or reduced in the control sample. Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.

Label-Free Methods: Detecting Target Engagement in a Native State

A major advantage of label-free methods is that they use the small molecule in its native, unmodified state, avoiding potential artifacts introduced by chemical tags or linkers.[26][27]

Principle: CETSA is based on the biophysical phenomenon of ligand-induced thermal stabilization.[28][29] The binding of a small molecule to its target protein often increases the protein's structural stability, making it more resistant to heat-induced denaturation and aggregation.[28] This change in the protein's melting temperature (Tm) can be detected and quantified.[30]

Causality: By treating intact cells or cell lysates with the phenylacetamide compound and then heating them across a temperature gradient, we can identify proteins that remain soluble at higher temperatures compared to untreated controls. This "thermal shift" is a direct indicator of target engagement.[29]

Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat cultured cells with the phenylacetamide compound at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[28]

-

Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[28]

-

Analysis: Collect the supernatant (soluble fraction). Analyze the amount of a specific candidate protein remaining in the supernatant at each temperature point using Western blotting or analyze the entire soluble proteome using mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

-

Data Interpretation: Plot the amount of soluble protein versus temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.

Principle: DARTS operates on a similar principle to CETSA but uses proteolytic stability instead of thermal stability.[27][31] The binding of a small molecule can alter a protein's conformation, shielding protease cleavage sites and making the protein more resistant to digestion.[31][32]

Causality: When a cell lysate is treated with the phenylacetamide compound and then subjected to limited proteolysis, the target protein will be protected from being broken down compared to the same protein in an untreated lysate. This difference can be visualized on an SDS-PAGE gel.[26]

-

Lysate Preparation: Prepare a non-denaturing cell lysate as described for AC-MS. Avoid detergents like SDS.[31] Normalize all samples to the same total protein concentration.

-

Compound Incubation: Aliquot the lysate. To the test sample, add the phenylacetamide compound (e.g., at 1-10 µM). To the control sample, add vehicle (DMSO). Incubate for 1 hour at room temperature.

-

Proteolysis: Add a protease, such as thermolysin or pronase, to each sample. The concentration of the protease must be optimized to achieve partial, not complete, digestion of the total protein pool. Incubate for a defined time (e.g., 10-30 minutes).

-

Quenching: Stop the digestion by adding a denaturing agent like SDS loading buffer and heating the samples.

-

Analysis: Separate the protein fragments by SDS-PAGE and visualize with Coomassie or silver staining.

-

Identification: Look for protein bands that are more intense (i.e., protected) in the compound-treated lane compared to the vehicle control lane. Excise these bands and identify the proteins by mass spectrometry.[26]

Chapter 3: Target Validation - Confirming the Biological Relevance

Identifying a protein that binds your compound is only the first step. Target validation is the process of proving that the interaction between the compound and the identified protein is responsible for the observed biological or phenotypic effect (e.g., cancer cell death).[20][33] This is a critical process to build confidence that modulating the target will have a therapeutic benefit.[5]

Key Validation Strategies:

| Strategy | Description | Causality |

| Genetic Knockdown/Knockout | Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein in cells.[34][35] | If knocking down the target protein phenocopies (mimics) the effect of the phenylacetamide compound, it provides strong evidence that the compound acts through this target. |

| Overexpression | Genetically engineer cells to produce higher-than-normal levels of the target protein. | If overexpressing the target protein makes the cells more resistant to the phenylacetamide compound, this suggests the compound's efficacy is dependent on inhibiting that specific target. |

| Mutation Analysis | If the compound's binding site on the target can be predicted (e.g., via docking), mutate key amino acid residues in that site. | If the mutated protein no longer binds the compound and the cells become resistant to the compound's effects, this provides powerful evidence of a direct binding interaction being responsible for the activity.[34] |

| Cellular Target Engagement Assays | Use methods like the isothermal dose-response (ITDR) variant of CETSA to confirm the compound engages the target in intact cells and to determine a cellular EC50 for binding.[28][36] | This confirms that the compound can reach its target in a complex cellular environment at therapeutically relevant concentrations. |

Conclusion

The identification of therapeutic targets for a promising compound series like the phenylacetamides is a multi-disciplinary endeavor that bridges computational chemistry, proteomics, and molecular biology. The logical progression outlined in this guide—from broad in silico hypothesis generation to rigorous, controlled experimental identification and subsequent biological validation—provides a robust framework for success. By meticulously applying these techniques and understanding the causality behind each step, researchers can confidently deconvolute the mechanism of action of their compounds, paving the way for the development of novel, targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 11. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]